2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine
Description
2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine is an organic compound with potential applications in various scientific fields such as chemistry, biology, and medicine. This pyridine derivative is of particular interest due to its unique chemical structure, which combines the reactive features of pyrrolidine and pyridine rings with chloro and fluoro substituents, making it a versatile compound for synthetic and research applications.
Properties
IUPAC Name |
(6-chloro-5-fluoropyridin-3-yl)-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-2-19-8-9-3-4-17(7-9)13(18)10-5-11(15)12(14)16-6-10/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHOTXKMDGQFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2=CC(=C(N=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Industrial production often mirrors laboratory synthesis but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Scale-up processes may involve the use of continuous flow reactors to enhance reaction efficiency and safety. Catalysts and reagents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Common Reagents and Conditions
Reagents such as sodium hydride, lithium aluminum hydride, and organolithium reagents are commonly used for nucleophilic substitution reactions. Oxidation can be achieved using agents like potassium permanganate or chromium trioxide, while reduction reactions may employ catalytic hydrogenation or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound, leading to a variety of functionalized products.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine exerts its effects depends on its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The chloro and fluoro substituents enhance the compound's binding affinity and specificity, making it effective in modulating biological processes.
Comparison with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
